

physical and chemical properties of tert-butyl 3-benzylimidazolidine-1-carboxylate

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Compound of Interest

Compound Name: *Tert-butyl 3-benzylimidazolidine-1-carboxylate*

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An In-Depth Technical Guide to tert-Butyl 3-Benzylimidazolidine-1-Carboxylate

Abstract: This technical guide provides a comprehensive overview of **tert-butyl 3-benzylimidazolidine-1-carboxylate**, a heterocyclic compound of significant interest to the fields of organic synthesis and medicinal chemistry. We will delve into its core physicochemical properties, spectroscopic signature, a validated synthetic pathway, and its chemical reactivity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utility of this versatile synthetic intermediate.

Introduction

Heterocyclic compounds form the bedrock of modern pharmaceuticals. Among these, the imidazolidine scaffold, a five-membered saturated ring containing two nitrogen atoms, is a privileged structure found in numerous biologically active molecules.^[1] The strategic functionalization of this core allows for the precise modulation of a compound's steric and electronic properties, making it a valuable building block in drug discovery.

This guide focuses on a specific, functionally rich derivative: **tert-butyl 3-benzylimidazolidine-1-carboxylate**. This molecule incorporates three key structural motifs:

- The imidazolidine ring, providing a defined three-dimensional geometry.
- A benzyl (Bn) group at the N3 position, which imparts lipophilicity and can participate in various chemical transformations.
- A tert-butoxycarbonyl (Boc) group at the N1 position, a robust and highly versatile protecting group for the secondary amine, crucial for multi-step synthetic campaigns.[\[2\]](#)

The presence of the Boc group is of paramount importance; it renders the N1 nitrogen non-nucleophilic, allowing for selective reactions at other sites. Its facile and clean removal under acidic conditions without affecting other common functional groups makes it an indispensable tool in synthetic strategy.[\[2\]](#)[\[3\]](#) This guide will elucidate the properties and protocols that enable chemists to effectively utilize this compound as a precursor for more complex molecular architectures, particularly in the development of novel therapeutic agents. Imidazolidine derivatives have shown a wide array of biological activities, including anti-cancer, anti-microbial, and anti-proliferative functions, underscoring the importance of versatile intermediates like the title compound.[\[4\]](#)[\[5\]](#)

Section 1: Physicochemical and Structural Properties

The physical characteristics of a compound dictate its handling, storage, and behavior in reaction and biological media. The properties of **tert-butyl 3-benzylimidazolidine-1-carboxylate** are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |
|-------------------|--|--|
| CAS Number | 623943-75-9 | [6] |
| Molecular Formula | C ₁₅ H ₂₂ N ₂ O ₂ | |
| Molecular Weight | 262.35 g/mol | |
| Appearance | Expected to be a colorless to yellow oil or low-melting solid | General physical properties of similar N-Boc heterocycles |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, EtOAc, Methanol) and insoluble in water | General properties of protected amines [7] |
| Melting Point | Not explicitly reported in available literature | |

| Boiling Point | Not explicitly reported in available literature | |

The molecule's structure is defined by the interplay of its three main components. The Boc group is sterically demanding, influencing the local conformation around the N1-C2 bond. The benzyl group attached to N3 provides a significant hydrophobic character. The imidazolidine ring itself is non-planar, typically adopting an envelope or twist conformation to minimize steric strain.

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a publicly available, peer-reviewed spectrum for this specific molecule is not available, its expected spectral data can be reliably predicted based on its constituent functional groups.[\[8\]](#)[\[9\]](#)

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift (δ) / Wavenumber (cm $^{-1}$) |
|---------------------|---------------------------------------|--|
| ^1H NMR | tert-Butyl (9H, singlet) | ~1.45 ppm |
| | Imidazolidine CH $_2$ (4H, multiplet) | ~3.30 - 3.70 ppm |
| | Benzyl CH $_2$ (2H, singlet) | ~4.30 ppm |
| | Phenyl (5H, multiplet) | ~7.20 - 7.40 ppm |
| ^{13}C NMR | tert-Butyl CH $_3$ | ~28.5 ppm |
| | tert-Butyl Quaternary C | ~79.5 ppm |
| | Imidazolidine CH $_2$ | ~45 - 55 ppm (multiple peaks) |
| | Benzyl CH $_2$ | ~44.5 ppm |
| | Phenyl CH | ~127-129 ppm |
| | Phenyl Quaternary C | ~138 ppm |
| | Carbamate C=O | ~155 ppm |
| FT-IR | C=O Stretch (Carbamate) | ~1690 cm $^{-1}$ |
| | C-H Stretch (Aromatic) | ~3030-3100 cm $^{-1}$ |
| | C-H Stretch (Aliphatic) | ~2850-2980 cm $^{-1}$ |
| Mass Spec (ESI-TOF) | [M+H] $^+$ | m/z 263.1754 |

|| [M+Na] $^+$ | m/z 285.1573 |

Causality Behind Predictions:

- ^1H NMR: The nine equivalent protons of the tert-butyl group produce a strong singlet around 1.45 ppm, a hallmark of the Boc group.[10] The methylene protons of the imidazolidine ring are diastereotopic and will likely appear as complex multiplets. The benzylic protons, adjacent to a nitrogen, will be downfield, appearing as a sharp singlet. Aromatic protons will reside in their characteristic region of 7.2-7.4 ppm.

- ^{13}C NMR: The carbonyl of the carbamate is highly deshielded and appears around 155 ppm. The quaternary carbon of the Boc group is a distinct signal near 80 ppm.[11] The aliphatic carbons of the ring and the benzyl group appear in the 40-60 ppm range, while aromatic carbons show in the 127-139 ppm region.[10]
- FT-IR: The most prominent peak will be the strong carbonyl (C=O) stretch of the carbamate functional group, typically observed around 1690 cm^{-1} .[11]

Section 3: Synthesis and Purification

The synthesis of **tert-butyl 3-benzylimidazolidine-1-carboxylate** is not widely detailed in procedural literature. However, a logical and robust synthetic route can be designed based on established methods for forming imidazolidine rings and protecting amines.[12] The most direct approach involves a two-step sequence starting from N-benzylethylenediamine.

Synthetic Workflow Diagram

N-Benzylethylenediamine +
Paraformaldehyde

Step 1:
Cyclization
Solvent: EtOH or MeOH
Conditions: Reflux

1-Benzylimidazolidine
(Intermediate)

Di-tert-butyl dicarbonate (Boc₂O) +
Base (e.g., TEA, DMAP)

Step 2:
N-Boc Protection
Solvent: DCM or THF
Conditions: Room Temp

tert-Butyl 3-benzylimidazolidine-1-carboxylate
(Final Product)

Silica Gel Column
Chromatography

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Caption: Synthetic pathway for **tert-butyl 3-benzylimidazolidine-1-carboxylate**.

Step 1: Synthesis of 1-Benzylimidazolidine (Cyclization)

Principle: This step relies on the classical condensation reaction between a 1,2-diamine (N-benzylethylenediamine) and an aldehyde equivalent (paraformaldehyde). The reaction forms a

cyclic aminal, the imidazolidine ring. Using an alcohol solvent like ethanol under reflux provides the thermal energy needed to drive the reaction and depolymerize the paraformaldehyde to formaldehyde *in situ*.[\[12\]](#)

Detailed Protocol:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-benzylethylenediamine (1 equivalent).
- Add ethanol (or methanol) to create a ~0.5 M solution.
- Add paraformaldehyde (1.1 equivalents) to the stirred solution.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
- Once complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 1-benzylimidazolidine is typically an oil and can be used in the next step without further purification, assuming high conversion.

Step 2: Synthesis of **tert-Butyl 3-Benzylimidazolidine-1-carboxylate (N-Boc Protection)**

Principle: This step introduces the Boc protecting group onto the more sterically accessible and electronically available secondary amine at the N1 position. Di-*tert*-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) at room temperature. A base is often added to scavenge the acidic byproduct, although the reaction can proceed without it.[\[13\]](#)[\[14\]](#)

Detailed Protocol:

- Dissolve the crude 1-benzylimidazolidine (1 equivalent) from Step 1 in dichloromethane (DCM).
- To this solution, add di-*tert*-butyl dicarbonate (Boc₂O, 1.05 equivalents).

- If desired, a non-nucleophilic base like triethylamine (TEA, 1.1 equivalents) can be added.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture sequentially with 1 M HCl (to remove any remaining base and unreacted starting material), saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

Principle: Flash column chromatography is the standard method for purifying organic compounds of moderate polarity. A silica gel stationary phase is used with a mobile phase gradient of ethyl acetate in hexanes. The less polar product will elute from the column, separated from more polar impurities.[\[15\]](#)

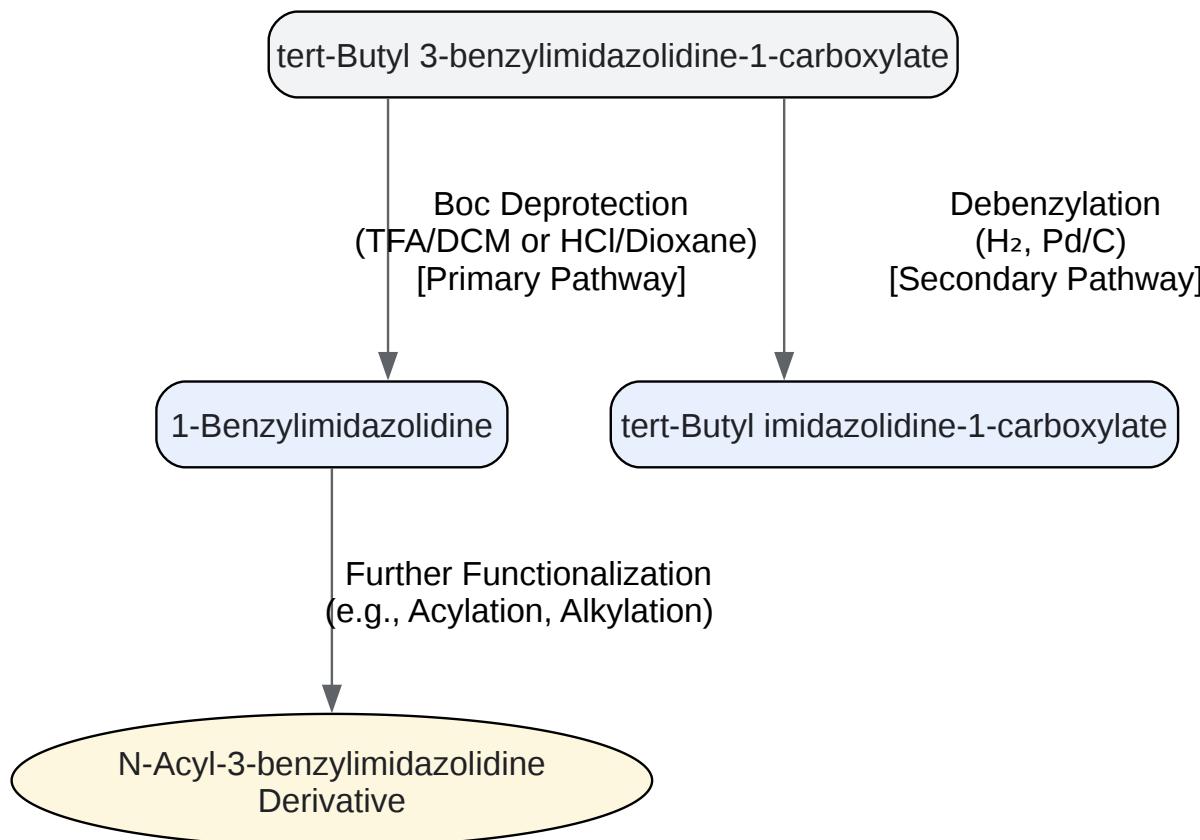
Detailed Protocol:

- Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., 100% hexanes).
- Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
- Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes).
- Collect fractions and analyze by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield **tert-butyl 3-benzylimidazolidine-1-carboxylate** as a purified oil or solid.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of **tert-butyl 3-benzylimidazolidine-1-carboxylate** lies in the orthogonal reactivity of its functional groups. The Boc group serves as a temporary mask for the N1 amine, enabling modifications elsewhere before its strategic removal.

Reactivity Map



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Caption: Key reaction pathways for **tert-butyl 3-benzylimidazolidine-1-carboxylate**.

1. N-Boc Deprotection (Primary Reaction): The most common and synthetically useful reaction is the cleavage of the Boc group to unmask the N1 secondary amine. This is achieved under anhydrous acidic conditions.[16]

- Mechanism: The acid protonates the carbonyl oxygen of the Boc group. The unstable intermediate then fragments, releasing the stable tert-butyl cation, carbon dioxide, and the free amine.[2]
- Reagents: Trifluoroacetic acid (TFA) in DCM is a standard choice.[17] Alternatively, a solution of HCl in an organic solvent like 1,4-dioxane can be used.

- Significance: This deprotection reveals a nucleophilic nitrogen, which can then be used in a vast array of subsequent reactions, such as amide bond formation, alkylation, or sulfonylation, to build more complex molecules.[18][19] This makes the title compound an excellent masked diamine synthon.

2. N-Benzyl Deprotection (Debenzylation): The benzyl group can be removed via catalytic hydrogenolysis.

- Mechanism: The reaction proceeds in the presence of a palladium catalyst (typically palladium on carbon, Pd/C) and a hydrogen source (H₂ gas).[20] The benzyl C-N bond is cleaved, yielding toluene and the free secondary amine at the N3 position.
- Significance: While less common than Boc deprotection, this pathway offers an alternative route to functionalize the imidazolidine ring, particularly if the Boc group is desired to remain intact.

Section 5: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely published, data for related imidazolidine and urea derivatives provide a strong basis for safe handling protocols.[21][22][23][24]

Table 3: Hazard Profile and Handling

| Category | Recommendation | Rationale |
|-------------------------------------|--|---|
| Personal Protective Equipment (PPE) | <ul style="list-style-type: none">- Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or goggles - Lab coat | To prevent skin and eye contact with the potentially irritating compound.[21] |
| Handling | <ul style="list-style-type: none">- Handle in a well-ventilated area, preferably within a chemical fume hood.- Avoid generating aerosols.- Wash hands thoroughly after handling. | To minimize inhalation of any vapors and prevent accidental ingestion.[23] |
| Storage | <ul style="list-style-type: none">- Store in a tightly sealed container.- Keep in a cool, dry place away from strong acids and oxidizing agents. | To ensure chemical stability and prevent degradation or reaction with incompatible materials.[23] |

| First Aid | - Skin Contact: Wash off with soap and plenty of water. - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. - Inhalation: Move person into fresh air. - Ingestion: Do NOT induce vomiting. Rinse mouth with water. | Standard first aid procedures for chemical exposure. Seek medical attention if symptoms persist.[21] |

Trustworthiness of Protocols: The experimental and safety protocols described are based on well-established, fundamental principles of organic chemistry and laboratory safety. The synthesis relies on canonical reactions (aminal formation, Boc protection) that are routinely and reliably performed in research laboratories worldwide. The safety recommendations adhere to standard practices for handling organic reagents of unknown long-term toxicity but with potential irritant properties.

Conclusion

tert-Butyl 3-benzylimidazolidine-1-carboxylate is a strategically designed synthetic intermediate that offers researchers significant flexibility. Its key feature is the acid-labile Boc protecting group, which allows for the controlled unmasking of a secondary amine for

subsequent elaboration. Complemented by a stable benzyl group and a defined heterocyclic core, this compound is a valuable building block for constructing complex nitrogen-containing molecules. The reliable synthetic route and predictable reactivity profile make it an important tool for professionals in drug discovery and development, enabling the exploration of novel chemical space centered around the privileged imidazolidine scaffold.

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